molecular formula C20H19N5O4S B3011114 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034463-75-5

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

Katalognummer: B3011114
CAS-Nummer: 2034463-75-5
Molekulargewicht: 425.46
InChI-Schlüssel: PBALOXRWOWVWHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that derivatives of benzenesulfonamides, including those with pyrazole and pyridine moieties, exhibit promising anticancer activity. For example, a study by Ghorab, El-Gazzar, and Alsaid (2014) found that such compounds demonstrated significant activity against human tumor breast cell lines, with some compounds being almost as active as Doxorubicin, a reference drug (Ghorab, El-Gazzar, & Alsaid, 2014). Additionally, compounds containing the benzenesulfonamide moiety have been evaluated for their cytotoxic effects, with several showing potent activity against various cancer cell lines (Hassan et al., 2017).

Antimicrobial Potential

Compounds with a pyrazolo[3,4-b]pyridine scaffold and a benzenesulfonamide moiety have been synthesized and tested for their antibacterial and antifungal activities. Chandak et al. (2013) reported that these compounds were evaluated against pathogenic bacterial strains like Staphylococcus aureus and Escherichia coli, showing notable antimicrobial potential (Chandak et al., 2013).

Carbonic Anhydrase Inhibition

Studies have explored the inhibition of carbonic anhydrase, a crucial enzyme for various biological functions, by benzenesulfonamide derivatives. These compounds have been found to inhibit carbonic anhydrase isoenzymes, potentially offering therapeutic benefits in diseases where these enzymes are implicated. For instance, Ghorab et al. (2014) identified several derivatives that showed high potency as inhibitors, especially against tumor-associated isoforms (Ghorab et al., 2014).

Anti-Inflammatory and Analgesic Effects

Some sulfonamide derivatives, including celecoxib analogs, have been synthesized and tested for their anti-inflammatory and analgesic activities. Küçükgüzel et al. (2013) reported that these compounds exhibited significant anti-inflammatory and analgesic effects without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib (Küçükgüzel et al., 2013).

Antiviral Activity

Derivatives of benzenesulfonamides have also shown potential as antiviral agents. For instance, compounds based on the pyrazolopyridine-sulfonamide scaffold have demonstrated in vitro activity against Plasmodium falciparum, suggesting their potential in antimalarial therapy (Silva et al., 2016). Additionally, Fioravanti et al. (2017) identified compounds with specific activity against Yellow Fever Virus (YFV), showing promise in the development of anti-YFV agents (Fioravanti et al., 2017).

Corrosion Inhibition

Benzenesulfonamide derivatives have also been investigated as corrosion inhibitors. Mostfa et al. (2020) conducted a study on a novel azopyrazole-benzenesulfonamide derivative, finding it to be an efficient inhibitor for mild steel corrosion in acidic environments (Mostfa et al., 2020).

Eigenschaften

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-24-18(8-9-22-24)15-10-14(11-21-13-15)12-23-30(28,29)17-4-2-16(3-5-17)25-19(26)6-7-20(25)27/h2-5,8-11,13,23H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBALOXRWOWVWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.